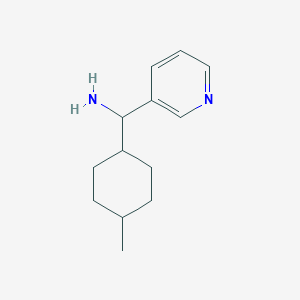

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Methylcyclohexyl)(pyridin-3-yl)methanamin erfolgt typischerweise durch Reaktion von 4-Methylcyclohexylamin mit Pyridin-3-carbaldehyd. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines Reduktionsmittels wie Natriumborhydrid oder Lithiumaluminiumhydrid, um die Bildung der Methanaminbindung zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von (4-Methylcyclohexyl)(pyridin-3-yl)methanamin große Batchreaktionen mit ähnlichen Reagenzien und Bedingungen wie in der Laborsynthese umfassen. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden.

Chemische Reaktionsanalyse

Reaktionstypen

(4-Methylcyclohexyl)(pyridin-3-yl)methanamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können den Pyridinring in Piperidinderivate umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxide, Piperidinderivate und verschiedene substituierte Pyridinverbindungen.

Eigenschaften

Molekularformel |

C13H20N2 |

|---|---|

Molekulargewicht |

204.31 g/mol |

IUPAC-Name |

(4-methylcyclohexyl)-pyridin-3-ylmethanamine |

InChI |

InChI=1S/C13H20N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-3,8-11,13H,4-7,14H2,1H3 |

InChI-Schlüssel |

JEGFAXXMYLENHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CC1)C(C2=CN=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine typically involves the reaction of 4-methylcyclohexylamine with pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4-Methylcyclohexyl)(pyridin-3-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator wirken und die Aktivität dieser Zielmoleküle modulieren und verschiedene biochemische Pfade beeinflussen. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade aufzuklären.

Wirkmechanismus

The mechanism of action of (4-Methylcyclohexyl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (4-Methylcyclohexyl)(pyridin-2-yl)methanamin

- (4-Methylcyclohexyl)(pyridin-4-yl)methanamin

- (4-Methylcyclohexyl)(pyridin-3-yl)ethanamin

Einzigartigkeit

(4-Methylcyclohexyl)(pyridin-3-yl)methanamin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihr eindeutige chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

(4-Methylcyclohexyl)(pyridin-3-yl)methanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18N2

- Molecular Weight : 206.30 g/mol

- IUPAC Name : this compound

The structural features of this compound, particularly the combination of a pyridine ring and a cyclohexyl group, contribute to its biological activity by influencing its interaction with various molecular targets.

Biological Activity Overview

Research indicates that this compound interacts with specific receptors and enzymes, which may lead to various pharmacological effects. Its biological activity has been primarily studied in the context of:

- Neurotransmitter Receptor Modulation : The compound shows potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Cancer Therapeutics : There is growing interest in its potential as an anticancer agent, particularly due to its ability to interact with cellular signaling pathways.

The mechanism of action for this compound involves binding to specific proteins or enzymes within the body. This binding can alter the activity of these targets, leading to downstream effects on cellular processes. For example:

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and action.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine levels | |

| Antimicrobial Activity | Exhibits potential against bacterial strains | |

| Anticancer Potential | Affects cancer cell proliferation |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.